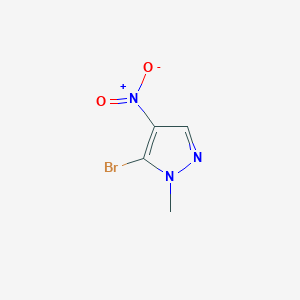

5-bromo-1-methyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQAFBHIKMXFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361599 | |

| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-13-6 | |

| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-1-methyl-4-nitro-1H-pyrazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 5-bromo-1-methyl-4-nitro-1H-pyrazole. The information is curated for researchers, scientists, and professionals involved in drug development and materials science.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position (N1), and a nitro group at the 4-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 89607-13-6[1] |

| Molecular Formula | C₄H₄BrN₃O₂[1] |

| Molecular Weight | 206.00 g/mol [1] |

| Canonical SMILES | CN1C(=C(C=N1)N(=O)=O)Br |

| InChI Key | KCQAFBHIKMXFNB-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 263.5 ± 20.0 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8°C, store under inert gas | [2] |

| Appearance | Predicted: Solid | - |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (N-CH₃) and a singlet for the proton at the 3-position of the pyrazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and bromo substituents. For a related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, the methyl protons appear at 3.70 ppm and the C3-H proton at 5.66 ppm in CDCl₃[3].

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals for the carbon atoms of the pyrazole ring and the methyl group. The chemical shifts will be significantly affected by the attached functional groups.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

C-H stretching (from the methyl group and pyrazole ring)

-

N-O stretching (from the nitro group), typically strong bands around 1560-1500 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).

-

C-N stretching

-

C-Br stretching

3.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.00 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established pyrazole chemistry.

4.1. Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general methods for the nitration and bromination of pyrazoles.

Step 1: Nitration of 1-methylpyrazole

-

To a stirred and cooled (0-5 °C) solution of 1-methylpyrazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate of 1-methyl-4-nitropyrazole is collected by filtration, washed with cold water, and dried.

Step 2: Bromination of 1-methyl-4-nitropyrazole

-

1-methyl-4-nitropyrazole is dissolved in a suitable solvent, such as acetic acid.

-

A solution of bromine in acetic acid is added dropwise to the pyrazole solution at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into water, and the product, this compound, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with a solution of sodium thiosulfate to remove excess bromine, followed by washing with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

4.2. Reactivity

The pyrazole ring in this compound is substituted with both an electron-donating group (methyl) and two electron-withdrawing groups (bromo and nitro). The nitro group at the 4-position significantly deactivates the ring towards electrophilic substitution. The bromine atom at the 5-position could potentially undergo nucleophilic substitution reactions under specific conditions. The nitro group can be reduced to an amino group, which can then be further functionalized.

Biological and Pharmacological Potential

While specific biological activity data for this compound is not available, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities.

Table 3: Reported Biological Activities of Pyrazole Derivatives

| Biological Activity | Reference |

| Anti-inflammatory | [4] |

| Antimicrobial | [5][6] |

| Antitumor | [7] |

| Analgesic | [4] |

| Anticonvulsant | - |

| Antidepressant | - |

The presence of the bromo and nitro groups on the pyrazole ring of the title compound suggests it could be a valuable intermediate for the synthesis of more complex molecules with potential biological activities. The incorporation of electron-withdrawing groups like bromo and nitro has been shown to enhance the antimicrobial activity in some pyrazole derivatives[5].

Conclusion

This compound is a halogenated and nitrated pyrazole derivative with potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. While specific experimental data for this compound is limited in the public domain, its structural features suggest it is a versatile intermediate for further chemical modifications. Future research should focus on the detailed synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this compound to explore its full potential.

References

- 1. This compound | C4H4BrN3O2 | CID 1279587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajpp.in [ajpp.in]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical identifiers, physical and computed properties, and outlines a logical synthetic pathway. Furthermore, it explores the broader context of the biological significance of substituted pyrazoles, offering a representative experimental workflow for biological screening. While specific biological activity and signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this guide leverages data from related pyrazole derivatives to provide a foundational understanding for researchers.

Chemical Identifiers and Properties

This compound is a substituted pyrazole with the Chemical Abstracts Service (CAS) registry number 89607-13-6.[1][2] Its structure features a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a bromine atom, a methyl group, and a nitro group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2]

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below for easy reference and cross-database verification.

| Identifier Type | Value |

| CAS Number | 89607-13-6 |

| PubChem CID | 1279587 |

| IUPAC Name | 5-bromo-1-methyl-4-nitropyrazole |

| Molecular Formula | C4H4BrN3O2 |

| InChI | InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 |

| InChIKey | KCQAFBHIKMXFNB-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)--INVALID-LINK--[O-])Br |

| MDL Number | MFCD00195044 |

Physical and Chemical Properties

The known physical and computed properties of this compound are summarized in the following table. These properties are essential for handling, storage, and for predicting its behavior in chemical reactions.

| Property | Value |

| Molecular Weight | 206.00 g/mol |

| Exact Mass | 204.94869 Da |

| Boiling Point | 263.5 ± 20.0 °C at 760 mmHg |

| Topological Polar Surface Area | 63.6 Ų |

| Storage Temperature | 2-8°C, store under inert gas |

Synthesis and Experimental Protocols

Logical Synthetic Workflow

The synthesis of substituted pyrazoles often involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, a method pioneered by Knorr. For this compound, a plausible route could start from a suitably substituted precursor, followed by bromination and nitration, or by constructing the ring from already functionalized building blocks. A patent for the synthesis of the related 5-bromo-1-methyl-1H-pyrazol-3-amine describes a multi-step process starting from diethyl butynedioate and methylhydrazine, which provides a basis for a logical workflow.[3]

Caption: A logical multi-step synthetic pathway for this compound.

Representative Experimental Protocol: Synthesis of a Substituted Pyrazole

The following is a representative, generalized protocol for the synthesis of a substituted pyrazole, based on common laboratory practices. Note: This is a general guideline and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A round-bottom flask is charged with the starting materials (e.g., a β-dicarbonyl compound and methylhydrazine) and a suitable solvent (e.g., ethanol).

-

Reaction Conditions: The mixture is stirred, and a catalyst (e.g., a catalytic amount of acid) may be added. The reaction is then heated to reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole derivative.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Significance and Potential Applications

The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The specific substitution pattern on the pyrazole ring plays a crucial role in determining the compound's biological target and therapeutic effect.

While there is a lack of specific biological data for this compound, its structural features suggest it could serve as a valuable intermediate in the synthesis of biologically active molecules. The presence of bromo and nitro groups provides reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery screening.

Representative Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel chemical entity like a substituted pyrazole.

References

An In-depth Technical Guide to 5-bromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The following sections detail its chemical formula, molecular weight, and a conceptual experimental workflow for its synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions, as well as for analytical characterization.

| Property | Value |

| Chemical Formula | C₄H₄BrN₃O₂[1][2] |

| Molecular Weight | 206.00 g/mol [1][2] |

| CAS Number | 89607-13-6[1][2] |

Conceptual Experimental Workflow: Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the formation of the pyrazole ring followed by sequential functionalization. The following diagram illustrates a logical synthetic pathway, which is a common strategy for the preparation of substituted pyrazoles. The nitration of pyrazoles is often achieved using a mixture of concentrated nitric acid and sulfuric acid.

References

5-bromo-1-methyl-4-nitro-1H-pyrazole IUPAC nomenclature and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-bromo-1-methyl-4-nitro-1H-pyrazole, including its nomenclature, physicochemical properties, and a general synthetic approach. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure this compound is systematically named 5-bromo-1-methyl-4-nitropyrazole according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name accurately describes the arrangement of the bromine, methyl, and nitro functional groups on the 1H-pyrazole core.

For ease of reference in literature and chemical databases, this compound is also known by several synonyms. These alternative names are crucial for comprehensive literature searches and material sourcing.

| Synonym | Reference |

| This compound | [1] |

| 1H-Pyrazole, 5-bromo-1-methyl-4-nitro- | [1] |

| 5-Bromo-1-methyl-4-nitropyrazole | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application in synthetic protocols, and for predicting its behavior in biological systems. The following table summarizes key computed and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN₃O₂ | [1][2] |

| Molecular Weight | 206.00 g/mol | [1][2] |

| Predicted Boiling Point | 263.5 ± 20.0 °C at 760 mmHg | [2] |

| CAS Number | 89607-13-6 | [1] |

General Synthetic Approach

A plausible synthetic pathway for this compound could start from a simpler pyrazole precursor, such as 1-methyl-1H-pyrazole. This precursor could then undergo electrophilic substitution reactions to introduce the bromo and nitro groups at the 5- and 4-positions, respectively. The order of these substitutions would be critical to ensure the desired regioselectivity.

The following diagram illustrates a generalized logical workflow for the synthesis of a substituted pyrazole, which can be adapted for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of substituted pyrazoles.

Applications in Research and Development

This compound serves as a key intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, and the presence of bromo and nitro groups offers versatile handles for further chemical modifications. These functional groups can be transformed into other moieties, allowing for the generation of diverse compound libraries for drug discovery and crop protection research.[2]

Biological Activity Context

While specific biological activity data for this compound is not extensively documented, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities. These include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern of this compound suggests its potential as a scaffold for developing novel therapeutic agents. Further research is required to elucidate its specific biological targets and pharmacological profile.

The following diagram illustrates the logical relationship between a chemical compound and its potential progression in a drug discovery pipeline.

Caption: Conceptual pathway from a synthesized compound to potential drug approval.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-bromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-bromo-1-methyl-4-nitro-1H-pyrazole, a key heterocyclic compound with applications in organic synthesis for pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes standardized experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound possesses a pyrazole core, substituted with a bromine atom at the 5-position, a methyl group at the 1-position (N1), and a nitro group at the 4-position.

The arrangement of these functional groups dictates the molecule's electronic environment and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet | 1H | H-3 (pyrazole ring) |

| ~ 3.9 - 4.1 | Singlet | 3H | N-CH₃ (methyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | C-4 (C-NO₂) |

| ~ 135 - 140 | C-3 (C-H) |

| ~ 110 - 115 | C-5 (C-Br) |

| ~ 35 - 40 | N-CH₃ (methyl) |

Table 3: Predicted Infrared (IR) Absorption Data (Sample Preparation: KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3150 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 3000 | Weak | C-H stretch (methyl) |

| ~ 1540 - 1580 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1390 | Strong | Symmetric NO₂ stretch |

| ~ 1450 - 1550 | Medium | C=C and C=N ring stretching |

| ~ 1000 - 1200 | Medium | C-N stretching |

| ~ 550 - 650 | Medium | C-Br stretching |

Table 4: Predicted Mass Spectrometry (MS) Data (Ionization Method: Electron Ionization - EI)

| m/z Ratio | Interpretation |

| 205/207 (approx. 1:1) | Molecular ion [M]⁺ peak, showing isotopic pattern for one bromine atom. |

| 189/191 | Fragment from loss of oxygen (-O) |

| 159/161 | Fragment from loss of nitro group (-NO₂) |

| 80 | Fragment from loss of Br and NO₂ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the solid this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz is typically used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

This analysis can be performed using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet Method:

-

Approximately 1-2 mg of the solid sample is finely ground with an agate mortar and pestle.[3]

-

The ground sample is mixed with 100-200 mg of dry, IR-transparent potassium bromide (KBr) powder.[3]

-

The mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a transparent pellet.[3]

-

The pellet is then placed in the sample holder of the FT-IR instrument for analysis.[3]

-

-

ATR Method:

-

The ATR crystal (typically diamond) is cleaned to ensure no contaminants are present.[3]

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure firm and uniform contact between the sample and the crystal.[3]

-

The IR spectrum is then recorded. This technique requires minimal sample preparation.[4]

-

3.3 Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common technique for small, volatile organic molecules.[5]

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization and Fragmentation: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation into smaller, charged ions.[5][6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Logical Workflows

The process of characterizing a chemical compound like this compound involves a systematic workflow that integrates data from multiple spectroscopic techniques.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | C4H4BrN3O2 | CID 1279587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide: Physicochemical Properties of 5-bromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key physicochemical data, outlines general experimental protocols for property determination, and presents a logical framework for understanding its solubility characteristics.

Core Physical Properties

This compound is a substituted pyrazole with the chemical formula C₄H₄BrN₃O₂. The presence of a bromine atom and a nitro group on the pyrazole ring significantly influences its physical and chemical behavior. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 206.00 g/mol | |

| Melting Point | 90-92 °C | |

| Boiling Point (Predicted) | 263.5 ± 20.0 °C at 760 mmHg | |

| Density (Predicted) | 2.04 ± 0.1 g/cm³ |

Solubility Profile

Specific experimental data on the solubility of this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure, a qualitative solubility profile can be inferred. The molecule possesses both polar (nitro group, pyrazole ring nitrogens) and non-polar (bromo-substituted aromatic ring, methyl group) characteristics. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.

It is anticipated to have low solubility in water due to the presence of the non-polar bromophenyl moiety and the methyl group. Its solubility is likely to be higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol, where hydrogen bonding interactions can occur with the nitro group and pyrazole nitrogens. In non-polar solvents such as hexane and toluene, the solubility is expected to be limited.

A logical workflow for assessing the solubility of a compound like this compound is depicted in the following diagram.

Caption: A workflow diagram illustrating the process for determining the solubility of a chemical compound.

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Solubility (Qualitative)

This protocol provides a straightforward method for assessing the qualitative solubility of a compound in various solvents.

Methodology:

-

Solvent Selection: A range of representative solvents are chosen, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and a non-polar solvent like hexane.

-

Procedure:

-

Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

-

To each test tube, 1 mL of a selected solvent is added.

-

The test tubes are agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

-

A visual observation is made to determine if the solid has dissolved completely, partially, or not at all.

-

-

Classification: The solubility is categorized as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

Logical Relationships in Physicochemical Properties

The interplay between the molecular structure of this compound and its physical properties is crucial for understanding its behavior in various environments, a key consideration in drug development. The following diagram illustrates these relationships.

Caption: Diagram showing how molecular structure influences the physical properties of a compound.

An In-depth Technical Guide on the Discovery and Synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the literature concerning the discovery and synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of a plausible synthetic workflow.

Introduction and Discovery

This compound is a substituted pyrazole, a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals. While the specific discovery of this compound is not prominently documented in readily available literature, its existence and synthesis are logically derived from the extensive research into the functionalization of pyrazole rings through electrophilic substitution reactions, a cornerstone of heterocyclic chemistry since the late 19th and early 20th centuries. The compound, identified by its CAS number 89607-13-6, is primarily utilized as a key intermediate in organic synthesis for the development of more complex molecules, including potential pharmaceutical and agrochemical agents.[1][2]

Synthetic Methodologies

The synthesis of this compound can be approached through two primary retrosynthetic pathways, both relying on the electrophilic substitution of a pre-formed 1-methylpyrazole ring. The regiochemical outcome of these substitutions is governed by the directing effects of the substituents already present on the pyrazole ring.

Pathway 1: Bromination of 1-methyl-4-nitro-1H-pyrazole

This approach involves the initial nitration of 1-methyl-1H-pyrazole to form 1-methyl-4-nitro-1H-pyrazole, followed by bromination. The nitro group at the C4 position is a deactivating group, which can make the subsequent bromination challenging.

Pathway 2: Nitration of 5-bromo-1-methyl-1H-pyrazole

This alternative pathway begins with the bromination of 1-methyl-1H-pyrazole to yield 5-bromo-1-methyl-1H-pyrazole, which is then subjected to nitration. The bromine atom at the C5 position can influence the regioselectivity of the incoming nitro group.

Based on the general principles of electrophilic aromatic substitution on pyrazoles, where the C4 position is typically the most reactive, and considering the directing effects of the methyl, bromo, and nitro groups, a plausible and commonly employed synthetic route is the bromination of 1-methyl-4-nitro-1H-pyrazole.

Key Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in a single published source, the following procedures for the synthesis of the precursors and the final bromination step are based on established methodologies for similar pyrazole derivatives.

Synthesis of 1-methyl-4-nitro-1H-pyrazole

The synthesis of 1-methyl-4-nitro-1H-pyrazole can be achieved by the nitration of 1-methyl-1H-pyrazole. A typical procedure involves the use of a nitrating mixture of nitric acid and sulfuric acid.

-

Reaction: 1-methyl-1H-pyrazole is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and prevent side product formation.

-

Work-up: The reaction mixture is then carefully poured onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield 1-methyl-4-nitro-1H-pyrazole.

Synthesis of 5-bromo-1-methyl-1H-pyrazole

The bromination of 1-methyl-1H-pyrazole can be accomplished using various brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine.

-

Reaction with NBS: 1-methyl-1H-pyrazole is reacted with N-bromosuccinimide in a suitable solvent like chloroform or carbon tetrachloride, often with a radical initiator such as AIBN or under UV irradiation.[1]

-

Reaction with Bromine: Alternatively, elemental bromine in a solvent like acetic acid or chloroform can be used. The reaction is typically performed at room temperature.

Synthesis of this compound (Proposed Protocol)

This proposed protocol involves the bromination of 1-methyl-4-nitro-1H-pyrazole.

-

Reactants: 1-methyl-4-nitro-1H-pyrazole and a brominating agent such as N-bromosuccinimide (NBS).

-

Solvent: A suitable inert solvent such as chloroform or acetonitrile.

-

Conditions: The reaction is likely carried out at reflux temperature to overcome the deactivating effect of the nitro group. A radical initiator may be required if using NBS.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to isolate the this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 1-methyl-1H-pyrazole | C₄H₆N₂ | 82.11 | - | 127 | 930-36-9 |

| 1-methyl-4-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | 93-95 | - | 3994-50-1[3] |

| 5-bromo-1-methyl-1H-pyrazole | C₄H₅BrN₂ | 161.00 | - | 145-147 | 361476-01-9 |

| This compound | C₄H₄BrN₃O₂ | 206.00 | Not Reported | 263.5 ± 20.0 at 760 mmHg | 89607-13-6 |

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of this compound based on the bromination of 1-methyl-4-nitro-1H-pyrazole.

Caption: Proposed synthetic workflow for this compound.

Note: This guide is intended for informational purposes for a professional audience. All chemical syntheses should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions.

References

- 1. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. This compound [myskinrecipes.com]

- 3. 1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-bromo-1-methyl-4-nitro-1H-pyrazole: A Screening of Potential Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a screening of potential biological activities for 5-bromo-1-methyl-4-nitro-1H-pyrazole based on its structural features and the known biological activities of structurally related pyrazole derivatives. Direct biological activity data for this compound is not extensively available in the public domain, and this compound is often cited as a chemical intermediate for the synthesis of other molecules. The information herein is intended to guide future research and experimental design.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. The pyrazole nucleus is a versatile scaffold found in a wide array of pharmacologically active compounds, demonstrating its significance in drug design and development. Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant properties.

The biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents. Electron-withdrawing groups, such as nitro (-NO2) and bromo (-Br) moieties, are known to significantly influence the physicochemical properties and pharmacological activity of the parent molecule. Specifically, the presence of nitro and bromo groups on the pyrazole ring has been associated with enhanced antimicrobial and cytotoxic activities in various studies.

This guide focuses on this compound, a molecule possessing both of these key electron-withdrawing substituents. While this specific compound is frequently used as a building block in organic synthesis, its intrinsic biological potential warrants investigation. This document will summarize the potential biological activities of this compound by examining data from structurally similar compounds, providing detailed experimental protocols for screening these activities, and visualizing relevant biological pathways and workflows.

Potential Biological Activities and Supporting Data

Based on the structure of this compound and the activities of analogous compounds, the following biological activities are considered to have the highest potential for screening.

Antimicrobial Activity

The presence of both bromo and nitro groups on the pyrazole ring suggests a strong potential for antimicrobial activity. These electron-withdrawing groups can enhance the lipophilicity and electrophilicity of the molecule, potentially facilitating its interaction with microbial targets.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Pyrazole Derivatives

| Compound Description | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole derivative with nitro group | Escherichia coli | 0.25 | |

| Pyrazole derivative with nitro group | Streptococcus epidermidis | 0.25 | |

| Pyrazole derivative with nitro group | Aspergillus niger | 1 | |

| Pyrazole derivative with nitro group | Microsporum audouinii | 0.5 | |

| Halogenated aminopyrazole derivative | Bacillus subtilis | 0.007 - 0.062 | |

| Halogenated aminopyrazole derivative | Staphylococcus aureus | 190 - 1560 | |

| Pyrano[2,3-c] pyrazole derivative | Klebsiella pneumoniae | 6.25 | |

| Bicyclic pyrazoline with imide moiety | Staphylococcus aureus (MDR) | 4 | |

| Bicyclic pyrazoline with imide moiety | Enterococcus faecalis (MDR) | 4 |

Cytotoxic (Anticancer) Activity

Nitro and bromo-substituted heterocyclic compounds are frequently investigated for their anticancer properties. These functionalities can contribute to various mechanisms of cytotoxicity, including the induction of oxidative stress and apoptosis.

Table 2: Cytotoxic Activity (IC50) of Structurally Related Pyrazole Derivatives

| Compound Description | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast Cancer) | 14.97 (24h) / 6.45 (48h) | |

| Pyrazole carbohydrazide derivative | MDA-MB-231 (Breast Cancer) | 6.36 | |

| Pyrazole acetohydrazide derivative | A2780 (Ovarian Cancer) | 8.14 | |

| 3,5-diaminopyrazole-1-carboxamide derivative | HePG2 (Liver Cancer) | 6.57 | |

| 3,5-diaminopyrazole-1-carboxamide derivative | HCT-116 (Colon Cancer) | 9.54 | |

| 3,5-diaminopyrazole-1-carboxamide derivative | MCF-7 (Breast Cancer) | 7.97 |

Anti-inflammatory Activity

Many pyrazole-containing compounds are known to possess anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). The anti-inflammatory potential of this compound could be evaluated by assessing its ability to inhibit COX enzymes.

Table 3: COX Inhibition by Structurally Related Pyrazole Derivatives

| Compound Description | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Trimethoxy pyrazolone derivative (5f) | COX-2 | 1.50 | - | |

| Trimethoxy aminopyrazole derivative (6f) | COX-2 | 1.15 | - | |

| Pyrazole derivative (Phar-95239) | COX-1 | 9.32 | 11.37 | |

| Pyrazole derivative (Phar-95239) | COX-2 | 0.82 | ||

| Pyrazole derivative (T0511-4424) | COX-1 | 8.42 | 12.20 | |

| Pyrazole derivative (T0511-4424) | COX-2 | 0.69 | ||

| Bipyrazole derivative (10) | COX-2 | - | 7.83 | |

| Pyranopyrazole derivative (27) | COX-2 | - | 7.16 |

Experimental Protocols

The following are detailed, generalized protocols for the in vitro screening of the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

1. Preparation of Materials:

- Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

- Bacterial Culture: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.

- Media and Plates: Sterile 96-well microtiter plates and sterile MHB.

2. Assay Procedure:

- Serial Dilution:

- Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

- Add 200 µL of the test compound stock solution (appropriately diluted in MHB to the desired starting concentration) to well 1.

- Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

- Well 11 will serve as a positive control (bacterial growth without compound), and well 12 will be a negative control (sterile medium).

- Inoculum Preparation:

- Dilute the overnight bacterial culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

- Further dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

- Inoculation:

- Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

- Incubation:

- Cover the plate and incubate at 37°C for 18-24 hours.

3. Data Analysis:

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Preparation of Materials:

- Cell Culture: Grow the desired cancer cell line (e.g., MCF-7, HCT-116) in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

- Test Compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

2. Assay Procedure:

- Cell Seeding:

- Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

- Incubate the plate for 24 hours to allow the cells to attach.

- Compound Treatment:

- After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

- Incubate the plate for another 24, 48, or 72 hours.

- MTT Addition and Incubation:

- After the treatment period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

- Formazan Solubilization:

- Carefully remove the medium containing MTT.

- Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

3. Data Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.

- Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro COX-2 Inhibition Assay

This protocol describes a general method for screening inhibitors of COX-2 activity.

1. Preparation of Materials:

- Enzyme: Recombinant human or ovine COX-2.

- Substrate: Arachidonic acid.

- Cofactors: Heme and other necessary cofactors as specified by the enzyme supplier.

- Buffer: Tris-HCl buffer, pH 8.0.

- Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

- Detection Reagent: A reagent to detect the product of the COX reaction (e.g., a colorimetric or fluorometric probe that reacts with prostaglandin G2).

2. Assay Procedure:

- Reaction Setup:

- In a 96-well plate, prepare the following for each reaction:

- Reaction Buffer

- Heme

- COX-2 enzyme

- Prepare wells for "100% initial activity" (with enzyme and vehicle), "background" (with heat-inactivated enzyme), and "inhibitor" (with enzyme and test compound).

- Inhibitor Addition:

- Add the test compound at various concentrations to the "inhibitor" wells. Add the vehicle (e.g., DMSO) to the "100% initial activity" and "background" wells.

- Incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

- Reaction Initiation:

- Initiate the reaction by adding arachidonic acid to all wells.

- Incubation and Termination:

- Incubate for a short, precise period (e.g., 2 minutes) at 37°C.

- Stop the reaction by adding a stopping reagent (e.g., a saturated stannous chloride solution or a strong acid).

- Detection:

- Add the detection reagent and incubate as required for color or fluorescence development.

3. Data Analysis:

- Measure the absorbance or fluorescence using a plate reader.

- Subtract the background reading from all other readings.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control.

- Determine the IC50 value from a dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for screening the biological activities of a novel compound.

Hypothetical Apoptosis Signaling Pathway

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic pyrazole derivative.

Structure-Activity Relationship (SAR) Concept

Caption: A simplified diagram illustrating the influence of substituents on biological activity.

An In-depth Technical Guide on the Tautomerism and Aromatic Characterization of 5-bromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs computational chemistry methods to predict its structural features, tautomeric behavior, and aromatic character. This document offers a proposed synthetic route, predicted spectroscopic data, and a detailed theoretical investigation of its tautomerism and aromaticity, serving as a valuable resource for researchers working with substituted pyrazoles.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them versatile building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The tautomerism and aromaticity of the pyrazole ring are fundamental characteristics that significantly influence its reactivity, stability, and biological activity. Substituents on the pyrazole core can dramatically alter these properties. This guide focuses on this compound, a molecule featuring a combination of electron-withdrawing (nitro and bromo) and electron-donating (methyl) groups, which are expected to create a unique electronic profile.

Tautomerism of Substituted Pyrazoles

While this compound itself does not exhibit annular tautomerism due to the methyl group on the N1 position, understanding the tautomeric equilibria in related unsubstituted pyrazoles is crucial for contextualizing its stability and reactivity. In N-unsubstituted pyrazoles, a proton can reside on either of the two nitrogen atoms, leading to a tautomeric equilibrium. The position of this equilibrium is highly dependent on the nature and position of the substituents on the carbon atoms of the ring.

Computational studies on substituted pyrazoles have shown that electron-donating groups, particularly those with π-donating capabilities like -NH2 and -OH, tend to favor the tautomer where the proton is on the nitrogen adjacent to the substituted carbon (N1-H). Conversely, electron-withdrawing groups such as -CHO and -COOH stabilize the tautomer where the proton is on the nitrogen further from the substituent (N2-H)[1].

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic and Physicochemical Data

In the absence of direct experimental data, the spectroscopic and physicochemical properties of this compound can be predicted based on data from structurally similar compounds.

| Property | Predicted Value/Range | Basis of Prediction |

| Molecular Formula | C4H4BrN3O2 | - |

| Molecular Weight | 206.00 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on related nitropyrazoles |

| ¹H NMR (CDCl₃, ppm) | δ 3.8-4.0 (s, 3H, N-CH₃), 7.8-8.2 (s, 1H, C3-H) | Inferred from data on 1-methyl-4-nitropyrazole and other substituted pyrazoles. The electron-withdrawing nitro and bromo groups are expected to deshield the C3-H proton. |

| ¹³C NMR (CDCl₃, ppm) | δ 40-45 (N-CH₃), 110-120 (C5), 135-145 (C3), 140-150 (C4) | Estimated from known shifts of substituted pyrazoles. The C4 carbon bearing the nitro group and the C5 carbon bearing the bromine atom will be significantly affected. |

Aromatic Characterization: A Computational Approach

The aromaticity of the pyrazole ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being two of the most widely used methods.

Computational Methodology

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) for accurate geometry optimization and electronic structure calculations.

-

Aromaticity Indices Calculation:

-

HOMA: Calculated from the optimized bond lengths.

-

NICS: Calculated at the geometric center of the pyrazole ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). The zz component (NICSzz), which is most indicative of π-electron delocalization, will also be determined.

-

Predicted Aromaticity

Based on studies of similarly substituted pyrazoles, the following trends are anticipated:

-

HOMA: The presence of both electron-withdrawing bromo and nitro groups is expected to decrease the HOMA value compared to unsubstituted pyrazole, indicating a reduction in aromaticity due to bond length alternation.

-

NICS: The NICS values are expected to be negative, confirming the aromatic character of the pyrazole ring. However, the magnitude of the negative values may be smaller than that of unsubstituted pyrazole, again suggesting a decrease in aromaticity.

| Aromaticity Index | Predicted Value Range | Interpretation |

| HOMA | 0.7 - 0.85 | Moderately aromatic |

| NICS(0) (ppm) | -8 to -12 | Aromatic |

| NICS(1) (ppm) | -10 to -14 | Aromatic |

| NICS(1)zz (ppm) | -25 to -35 | Significant π-electron delocalization |

dot

Caption: Logical workflow for the computational aromaticity analysis.

Conclusion

While direct experimental data on this compound remains scarce, this technical guide provides a robust theoretical framework for understanding its fundamental properties. The proposed synthetic route offers a practical starting point for its preparation. The predicted spectroscopic data and the detailed computational analysis of its aromatic character provide valuable insights for researchers interested in the synthesis and application of this and related substituted pyrazoles. The interplay of the electron-withdrawing and electron-donating substituents is predicted to result in a moderately aromatic system with a unique electronic profile, making it an intriguing target for further experimental investigation in the fields of drug discovery and materials science.

References

5-bromo-1-methyl-4-nitro-1H-pyrazole safety, handling, and hazard information

An In-depth Technical Guide to the Safety, Handling, and Hazards of 5-bromo-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and hazard information for this compound (CAS No: 89607-13-6). The information is intended to support safe laboratory and manufacturing practices.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. Its primary use is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

| Property | Value | Source |

| CAS Number | 89607-13-6 | |

| Molecular Formula | C₄H₄BrN₃O₂ | |

| Molecular Weight | 206.00 g/mol | |

| Appearance | Solid | [1][2] |

| Boiling Point | 263.5 ± 20.0 °C at 760 mmHg |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning [3]

GHS Pictogram: [3]

-

GHS07: Exclamation Mark

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Recommended storage temperature is between 2-8°C under an inert gas.[2]

-

Store apart from foodstuff containers or incompatible materials.

Emergency Procedures and First Aid

The following are general first aid measures. Seek medical attention if symptoms persist.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: No specific data is available.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Avoid dust formation.

-

Avoid breathing mist, gas, or vapors.

-

Avoid contact with skin and eyes.

-

Use personal protective equipment, including chemical-impermeable gloves.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Evacuate personnel to safe areas.

-

Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.

Exposure Controls and Personal Protective Equipment

| Control Parameter | Recommendation |

| Engineering Controls | A well-ventilated area is recommended. |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |

Toxicity Information

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. The following is a generalized workflow for handling potentially hazardous chemical compounds in a research setting.

Caption: General workflow for safely handling hazardous chemicals in a laboratory setting.

Logical Relationships in Hazard Communication

The relationship between hazard identification, risk assessment, and control measures is a fundamental concept in chemical safety.

Caption: Logical flow from hazard identification to the implementation of control measures.

References

The Versatile Precursor: A Technical Guide to 5-Bromo-1-methyl-4-nitro-1H-pyrazole in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials. Among the various functionalized pyrazoles, 5-bromo-1-methyl-4-nitro-1H-pyrazole has emerged as a highly versatile and valuable precursor for the synthesis of novel and complex molecular architectures. Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and a methylated nitrogen atom provides a rich platform for a diverse range of chemical transformations. This technical guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed experimental protocols, quantitative data, and visualizations of key reaction pathways to empower researchers in their quest for new discoveries.

Core Reactions and Methodologies

The strategic positioning of the bromo and nitro groups on the pyrazole ring dictates the primary reaction pathways for derivatization. The electron-withdrawing nature of the nitro group activates the C5 position, making the bromo substituent susceptible to nucleophilic aromatic substitution. Furthermore, the bromo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Finally, the nitro group itself can be readily reduced to an amino group, opening up another avenue for diverse functionalization.

Nucleophilic Aromatic Substitution (SNA r)

The displacement of the bromide at the C5 position by various nucleophiles is a cornerstone of the synthetic utility of this compound. This reaction is facilitated by the electron-deficient nature of the pyrazole ring, enhanced by the adjacent nitro group.

-

Materials: this compound, aniline, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure: To a solution of this compound (1.0 mmol) in DMF (10 mL), aniline (1.2 mmol) and K₂CO₃ (2.0 mmol) are added. The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from ethanol to afford 5-anilino-1-methyl-4-nitro-1H-pyrazole.

| Reactant | Product | Nucleophile | Yield (%) |

| This compound | 5-Anilino-1-methyl-4-nitro-1H-pyrazole | Aniline | 85-95 |

| This compound | 1-Methyl-4-nitro-5-(phenylthio)-1H-pyrazole | Thiophenol | 80-90 |

| This compound | 5-Methoxy-1-methyl-4-nitro-1H-pyrazole | Sodium methoxide | 75-85 |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution Pathway

Suzuki-Miyaura Cross-Coupling

The bromine atom at C5 also enables palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This reaction is a powerful tool for creating complex biaryl structures, which are common motifs in pharmaceuticals.

-

Materials: this compound, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), 1,4-dioxane, water.

-

Procedure: A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) is placed in a reaction vessel. A degassed mixture of 1,4-dioxane and water (4:1, 10 mL) is added. The reaction is heated to 90 °C under an inert atmosphere for 8-12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield 5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole.

| Arylboronic Acid | Product | Catalyst | Yield (%) |

| Phenylboronic acid | 1-Methyl-4-nitro-5-phenyl-1H-pyrazole | Pd(PPh₃)₄ | 80-90 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole | Pd(PPh₃)₄ | 85-95 |

| Thiophene-2-boronic acid | 1-Methyl-4-nitro-5-(thiophen-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | 75-85 |

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura Coupling Workflow

Reduction of the Nitro Group

The nitro group at the C4 position can be selectively reduced to an amino group, providing a key intermediate for further derivatization. This transformation opens the door to the synthesis of a wide range of 4-aminopyrazole derivatives, which are known to possess diverse biological activities.[1]

-

Materials: 5-Aryl-1-methyl-4-nitro-1H-pyrazole, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol.

-

Procedure: To a solution of the 5-aryl-1-methyl-4-nitro-1H-pyrazole (1.0 mmol) in ethanol (15 mL), SnCl₂·2H₂O (5.0 mmol) is added, followed by the slow addition of concentrated HCl (5 mL). The mixture is heated to reflux for 2-3 hours. After completion of the reaction, the mixture is cooled and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the 5-aryl-1-methyl-1H-pyrazol-4-amine.

| Starting Material | Product | Reducing Agent | Yield (%) |

| 5-Phenyl-1-methyl-4-nitro-1H-pyrazole | 5-Phenyl-1-methyl-1H-pyrazol-4-amine | SnCl₂·2H₂O / HCl | 80-90 |

| 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine | Fe / NH₄Cl | 75-85 |

Table 3: Representative Nitro Group Reduction Reactions

Nitro Group Reduction Pathway

Spectroscopic Data of Representative Derivatives

The structural elucidation of the synthesized compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for key structural motifs.

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 5-Anilino-1-methyl-4-nitro-1H-pyrazole | 3.8 (s, 3H, N-CH₃), 7.2-7.5 (m, 5H, Ar-H), 8.1 (s, 1H, pyrazole-H) | 35.0 (N-CH₃), 120-130 (Ar-C), 138.0 (C4), 145.0 (C5), 150.0 (C3) |

| 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole | 3.8 (s, 3H, O-CH₃), 3.9 (s, 3H, N-CH₃), 7.0 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 8.2 (s, 1H, pyrazole-H) | 35.5 (N-CH₃), 55.5 (O-CH₃), 114.5, 130.0 (Ar-C), 139.0 (C4), 148.0 (C5), 152.0 (C3), 160.0 (C-OMe) |

| 5-Phenyl-1-methyl-1H-pyrazol-4-amine | 3.7 (s, 3H, N-CH₃), 4.0 (br s, 2H, NH₂), 7.3-7.6 (m, 5H, Ar-H), 7.8 (s, 1H, pyrazole-H) | 34.0 (N-CH₃), 115.0 (C4), 125-130 (Ar-C), 140.0 (C5), 148.0 (C3) |

Table 4: Representative NMR Data for Derivatives

Biological and Pharmacological Significance

Derivatives of this compound are of significant interest to the drug discovery community. The diverse functionalities that can be introduced onto this scaffold have led to the development of compounds with a wide range of biological activities.

-

Antimicrobial Agents: The incorporation of various aryl and heteroaryl moieties has resulted in compounds with potent antibacterial and antifungal properties.[2] The presence of both a pyrazole ring and other aromatic systems can lead to synergistic effects, enhancing antimicrobial efficacy.[1]

-

Anticancer Agents: Many pyrazole derivatives have been investigated for their anticancer potential.[3] Compounds derived from this compound can be designed to target specific enzymes or receptors involved in cancer cell proliferation and survival. For instance, certain 5-aryl-1H-pyrazole derivatives have shown promising activity as topoisomerase inhibitors.[4]

-

Kinase Inhibitors: The aminopyrazole core, accessible through the reduction of the nitro group, is a key pharmacophore in many kinase inhibitors. By elaborating the amino group and the C5 substituent, potent and selective inhibitors of various kinases implicated in inflammatory diseases and cancer can be developed.

| Compound Class | Biological Activity | Potential Therapeutic Area |

| 5-Amino- and 5-Thio-derivatives | Antimicrobial | Infectious Diseases |

| 5-Aryl- and 5-Heteroaryl-derivatives | Anticancer, Topoisomerase Inhibition | Oncology |

| 4-Amino-5-aryl-derivatives | Kinase Inhibition | Inflammation, Oncology |

Table 5: Biological Activities of Derivative Classes

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its reactivity allows for the straightforward introduction of a wide range of functional groups through nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and reduction of the nitro group. The resulting derivatives are of significant interest in medicinal chemistry, with demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a foundational understanding and practical protocols for harnessing the synthetic potential of this valuable precursor, paving the way for the discovery and development of novel compounds with significant therapeutic and material applications.

References

Methodological & Application

Synthesis Protocol for 5-bromo-1-methyl-4-nitro-1H-pyrazole: An Application Note

For Research Use Only.

This document provides a detailed, step-by-step protocol for the synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Overview

The synthesis of this compound is achieved in a two-step process. The first step involves the N-methylation of 4-nitropyrazole to yield 1-methyl-4-nitro-1H-pyrazole. The subsequent step is the regioselective bromination of 1-methyl-4-nitro-1H-pyrazole at the C5 position using N-bromosuccinimide (NBS).

Experimental Protocols

Step 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole

This procedure follows a modified method described by Han et al. for the N-methylation of 4-nitropyrazole, which offers high yields and avoids the use of hazardous reagents like sodium hydride.[1]

Materials:

-

4-nitropyrazole (4-NP)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Iodomethane (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

To a solution of 4-nitropyrazole in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature.

-

Add iodomethane dropwise to the reaction mixture.

-

Continue stirring at 25°C for 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-methyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

This protocol is adapted from a general method for the regioselective aromatic bromination using N-bromosuccinimide (NBS) and a catalytic amount of mandelic acid.

Materials:

-

1-methyl-4-nitro-1H-pyrazole

-

N-bromosuccinimide (NBS)

-

Mandelic acid

-

Acetonitrile (ACN)

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-4-nitro-1H-pyrazole in a 1:1 mixture of acetonitrile and deionized water.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of mandelic acid to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, quench the mixture by adding water and extract the product with dichloromethane.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Reagent(s) | Product | Yield (%) |

| 1 | 4-nitropyrazole | K₂CO₃, CH₃I, DMF | 1-methyl-4-nitro-1H-pyrazole | 80-98[1] |

| 2 | 1-methyl-4-nitro-1H-pyrazole | NBS, Mandelic acid, ACN/H₂O | This compound | Not specified |

Visualization of the Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Purification techniques for 5-bromo-1-methyl-4-nitro-1H-pyrazole (chromatography, recrystallization)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5-bromo-1-methyl-4-nitro-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols focus on two primary laboratory-scale purification techniques: silica gel column chromatography and recrystallization.

Overview and Physicochemical Properties

This compound is a functionalized heterocyclic compound. Effective purification is crucial to remove starting materials, by-products, and other impurities that may interfere with subsequent synthetic steps or biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄BrN₃O₂ |

| Molecular Weight | 206.00 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in polar organic solvents such as ethyl acetate, acetone, and ethanol. Poorly soluble in non-polar solvents like hexane and water. |

Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities. The choice of solvent system is critical for achieving good separation. Based on the purification of analogous bromo-nitro-pyrazole derivatives, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate) is recommended.

Recommended Materials and Equipment

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-